N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide
Overview
Description
“N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by several other names, including Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .
Scientific Research Applications
Opioid Kappa Agonists Development
Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, evaluating their biological activity as opioid kappa agonists. They discovered potent compounds, including 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which exhibited significant naloxone-reversible analgesic effects in a mouse model (Barlow et al., 1991).
Conformational Analysis for Drug Development
Costello et al. (1991) conducted a conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides to develop opioid kappa agonists. They synthesized a series of compounds, finding that certain structures could mimic known kappa agonists and show potent naloxone-reversible analgesic effects in preclinical models (Costello et al., 1991).
Antimicrobial Activity
Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, including compounds related to the chemical structure of interest. These compounds were screened for antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).
Comparative Metabolism in Herbicides
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer Drug Development
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor. This study showcases the potential of similar chemical compounds in anticancer drug development (Sharma et al., 2018).
Molecular Docking in Drug Design
Riaz et al. (2020) synthesized new N-aryl derivatives of specific acetamides and evaluated their inhibitory potential against enzymes relevant to Alzheimer's disease. This research highlights the application of similar compounds in designing drugs for neurodegenerative diseases (Riaz et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14/h2-8,11,19H,9-10,12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYLYDQGBMRPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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